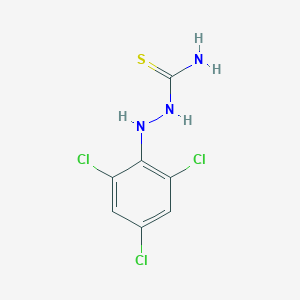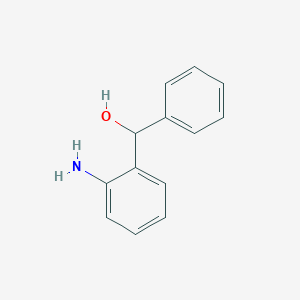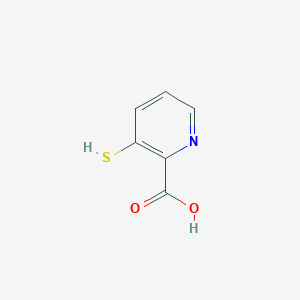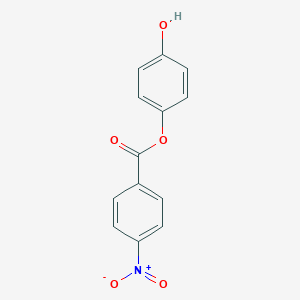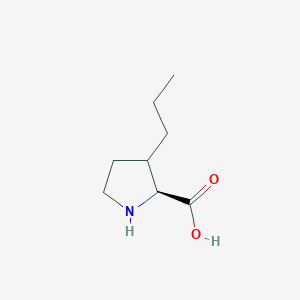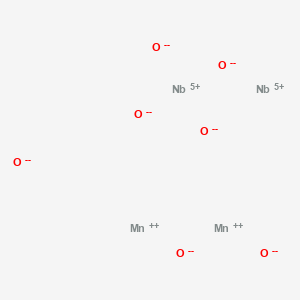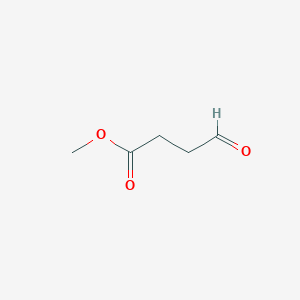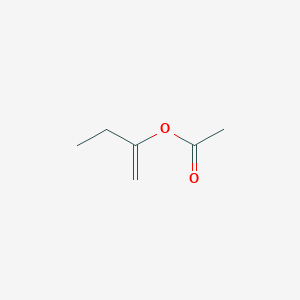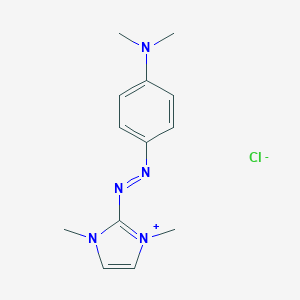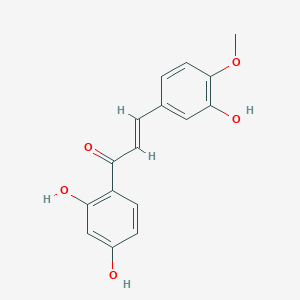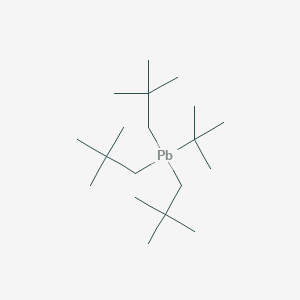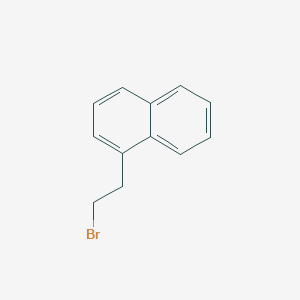
1-(2-Bromoethyl)naphthalene
Vue d'ensemble
Description
1-(2-Bromoethyl)naphthalene is an organic compound with the molecular formula C12H11Br. It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a naphthalene ring. This compound is often used as a building block in organic synthesis due to its reactivity and structural properties .
Mécanisme D'action
Target of Action
1-(2-Bromoethyl)naphthalene is a chemical compound with the molecular formula C12H11Br It’s known to be used in the synthesis of other compounds , suggesting that its targets could vary depending on the context of its use.
Mode of Action
It’s known that it can be used to synthesize2-iodo-1-[2-(1-naphthyl)ethyl]-1H-benzimidazole . This suggests that it may interact with its targets through a series of chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
Given its role in the synthesis of other compounds , it’s likely that it participates in various biochemical reactions, potentially affecting multiple pathways.
Result of Action
Its use in the synthesis of other compounds suggests that it may contribute to various chemical reactions, potentially leading to significant molecular transformations .
Analyse Biochimique
Biochemical Properties
It is known that the compound can be obtained from the reaction between 1-(2-hydroxyethyl)naphthalene and phosphorus tribromide
Cellular Effects
It is known that naphthalene and its derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can be used to synthesize 2-iodo-1-[2-(1-naphthyl)ethyl]-1H-benzimidazole , but the exact molecular interactions involved in this process are not clear.
Metabolic Pathways
It is known that naphthalene can be metabolized by several Pseudomonas species starting with 1,2-dioxygenation , but it is not clear whether 1-(2-Bromoethyl)naphthalene undergoes similar metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)naphthalene can be synthesized through the reaction of 1-(2-hydroxyethyl)naphthalene with phosphorus tribromide. The reaction typically involves the conversion of the hydroxyl group to a bromine atom under controlled conditions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethyl)naphthalene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide in acetone, potassium hydroxide in ethanol, and other nucleophiles. The reactions are typically carried out at elevated temperatures to facilitate the substitution process.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, using sodium iodide in acetone can yield 1-(2-iodoethyl)naphthalene .
Applications De Recherche Scientifique
1-(2-Bromoethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems, including their potential as bioactive agents.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.
Comparaison Avec Des Composés Similaires
2-(Bromomethyl)naphthalene: Similar in structure but with the bromine atom attached to a methyl group instead of an ethyl group.
1-(Chloromethyl)naphthalene: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
2-(1-Naphthyl)ethyl Bromide: Another brominated naphthalene derivative with a slightly different structure.
Uniqueness: 1-(2-Bromoethyl)naphthalene is unique due to its specific substitution pattern and the presence of the ethyl group, which provides distinct reactivity compared to its methyl and chlorinated counterparts. This makes it particularly useful in certain synthetic applications where the ethyl group is advantageous .
Propriétés
IUPAC Name |
1-(2-bromoethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHCPUFIWQJZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159983 | |
| Record name | 2-(1-Naphthyl)ethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13686-49-2 | |
| Record name | 2-(1-Naphthyl)ethyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Naphthyl)ethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromoethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

